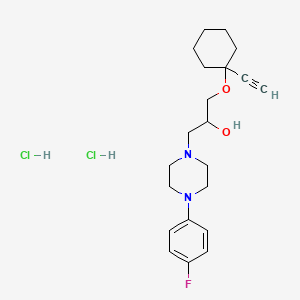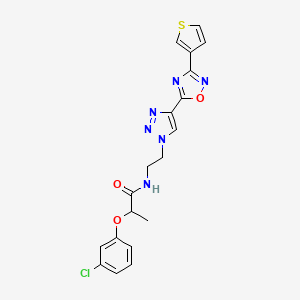
2-(3-chlorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a thiophene ring, an oxadiazole ring, and a triazole ring. These functional groups suggest that the compound might have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the appropriate precursors, followed by cyclization to form the oxadiazole and triazole rings.Molecular Structure Analysis
The presence of multiple heterocyclic rings (thiophene, oxadiazole, and triazole) in the compound suggests that it might have a rigid and planar structure. These rings could participate in π-π stacking interactions, which could be important in its interactions with other molecules.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. However, the presence of the chlorophenoxy group suggests that it might undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple heterocyclic rings and a chlorophenoxy group in this compound suggests that it might be relatively non-polar and could have low solubility in water.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Azole derivatives synthesized from propanehydrazide and its N′-phenylcarbamoyl derivatives exhibited significant antibacterial activity against Rhizobium radiobacter, indicating potential applications in the development of new antibacterial agents (Tumosienė et al., 2012).
Antioxidant and Anticancer Activity
- Novel derivatives of propanehydrazide showed antioxidant activity higher than that of ascorbic acid. Specific compounds identified were highly cytotoxic against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting a potential role in cancer therapy (Tumosienė et al., 2020).
Synthesis of Hybrid Molecules and Biological Activities
- The synthesis of new hybrid molecules containing azole moieties, and their subsequent testing revealed antimicrobial, antilipase, and antiurease activity. These findings suggest the potential use of such compounds in combating microbial infections and metabolic disorders (Ceylan et al., 2014).
Structural Characterization and Applications
- The structural characterization of thiazole derivatives indicates potential applications in molecular design for various biological activities. Understanding the conformation and crystalline structure of these compounds can aid in designing more effective drugs (Kariuki et al., 2021).
Antimicrobial and Antifungal Activities
- Novel derivatives of 2-methylbenzimidazole containing oxadiazole or triazole heterocycles were tested for antimicrobial activity, with some compounds showing significant efficacy. This highlights their potential as leads in developing new antimicrobial agents (Tien et al., 2016).
Antifungal and Apoptotic Effects Against Candida Species
- Triazole-oxadiazole compounds exhibited potent antifungal activity against various Candida species, with some also showing apoptotic effects. These compounds could be explored further as antifungal agents, particularly for infections resistant to standard treatments (Çavușoğlu et al., 2018).
Potential Inhibitors of Urease
- A novel series of bi-heterocyclic propanamides showed significant inhibitory activity against the urease enzyme, coupled with low cytotoxicity. These findings suggest their potential as therapeutic agents targeting urease-related disorders (Abbasi et al., 2020).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O3S/c1-12(28-15-4-2-3-14(20)9-15)18(27)21-6-7-26-10-16(23-25-26)19-22-17(24-29-19)13-5-8-30-11-13/h2-5,8-12H,6-7H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVGUZPRDDYWHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CSC=C3)OC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

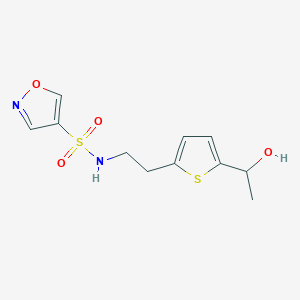
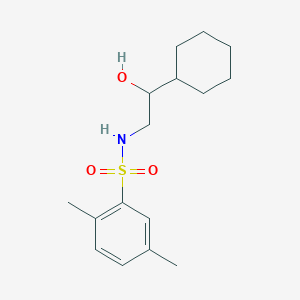
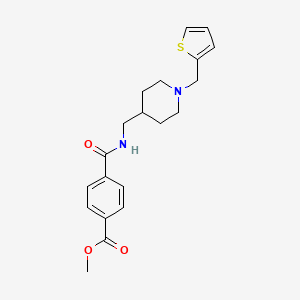
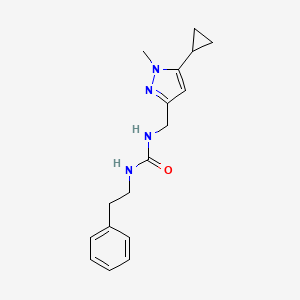
![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
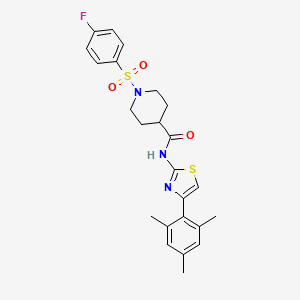
![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)
![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)
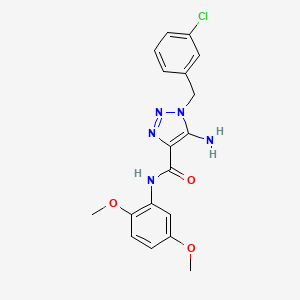
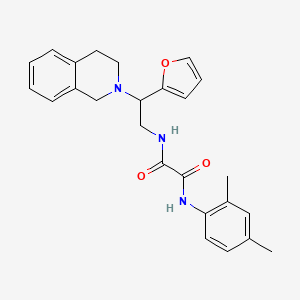
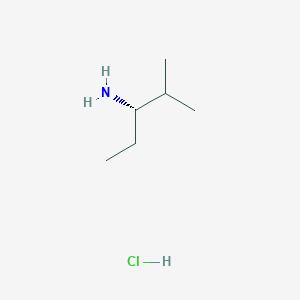
![9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2405353.png)
